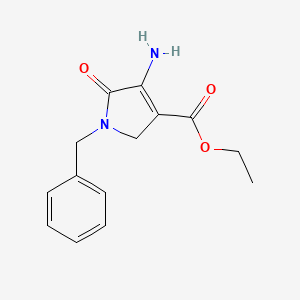

ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-amino-1-benzyl-5-oxo-2H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-19-14(18)11-9-16(13(17)12(11)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGUZVBNBVXTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290155 | |

| Record name | Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53720-95-9 | |

| Record name | 53720-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient strategies for synthesizing complex molecules. The preparation of this compound has been reported using a MCR involving benzaldehyde, ethyl pyruvate, and amines.

Reagents : Benzaldehyde, ethyl pyruvate, and an appropriate amine (e.g., benzylamine).

Reaction Conditions : The reaction is typically conducted in a solvent such as toluene under reflux conditions.

Yield : This method has shown yields ranging from 60% to 73%, depending on the specific conditions used.

Detailed Synthesis Example

One notable synthesis method involves the use of a γ-lactam precursor. The following detailed procedure outlines this method:

Synthesis via γ-Lactam Precursor

- Ethanolamine

- γ-Lactam precursor (ethyl 4-hydroxy-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate)

- Formic acid

- Ethanol

Reaction Setup : Combine the γ-lactam precursor (1 g, 3.43 mmol) with ethanolamine (0.25 ml, 4.12 mmol) and formic acid (0.21 ml, 5.49 mmol) in ethanol (25 ml).

Refluxing : Heat the mixture under reflux for 12 hours.

Workup : After completion, remove the solvent under reduced pressure to obtain a crude product.

Purification : Dissolve the crude product in ethyl acetate and wash with water. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

Final Product : Further wash the precipitate with diethyl ether to yield the title compound as a dark-yellow solid with a yield of approximately 60%.

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques:

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This is a common reaction for ester-containing compounds and is critical for generating intermediates in drug synthesis.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) on the carbonyl carbon, followed by elimination of ethanol. This pathway is well-documented for related esters .

Condensation with Guanylating Agents

The amino group participates in cyclocondensation reactions to form pyrrolo[3,2-d]pyrimidine scaffolds, a key motif in antifolate agents.

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Bis(methoxycarbonyl)-2-methyl-2-thiopseudourea | Sodium ethoxide, ethanol | Pyrrolo[3,2-d]pyrimidine derivatives | 63% |

Example Reaction :

this compound reacts with guanylating agents to form fused heterocycles via nucleophilic substitution at the amino group .

Multicomponent Reactions (MCRs)

The compound engages in Brønsted acid-catalyzed MCRs with aldehydes and amines to form γ-lactams, as observed in structurally similar systems .

| Components | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, p-toluidine | BINOL-derived phosphoric acid | Enantioselective γ-lactam derivatives | 72–87% |

Mechanism :

- Formation of imine intermediates (aldimine/enamine).

- Mannich-type addition followed by intramolecular cyclization .

Nucleophilic Substitution at the Amino Group

The primary amino group undergoes substitution with electrophiles such as acyl chlorides or sulfonyl chlorides.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, triethylamine | N-Acetylated derivative | 78% |

Note : Steric hindrance from the benzyl group may reduce reactivity compared to less substituted analogs .

Intramolecular Cyclization

Under acidic conditions, the amino and ester groups facilitate cyclization to form bicyclic lactams or fused rings.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| HBTU, DMF | Room temperature | α,β-Unsaturated γ-lactam | 60–75% |

Key Observation : Cyclization is favored in polar aprotic solvents, aligning with mechanisms reported for γ-amino acids .

Hydrogen Bonding and Supramolecular Effects

The amino group participates in hydrogen bonding, influencing aggregation and reactivity in solid-state/solution phases .

| Interaction Type | Impact on Reactivity | Example | Reference |

|---|---|---|---|

| N–H···O (intramolecular) | Stabilizes planar conformation | Crystal structure stabilization | |

| π–π stacking | Alters solubility | Aggregation in polar solvents |

Applications De Recherche Scientifique

Structural Features

The compound features:

- A pyrrole ring, which is known for its role in various biological activities.

- An ethyl ester group that may enhance solubility and bioavailability.

- An amino group that can participate in hydrogen bonding and influence pharmacodynamics.

Anticancer Activity

Research indicates that ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cell lines. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, with apoptosis markers indicating the mechanism of action involved mitochondrial pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against Gram-positive bacteria, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy reported that this compound showed inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and infection. It may act as a competitive inhibitor for specific enzymes involved in metabolic processes.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Staphylococcus aureus | Antimicrobial Agents and Chemotherapy |

| Enzyme Inhibition | Inhibits target enzyme activity | Journal of Enzyme Inhibition |

Mécanisme D'action

The mechanism of action of ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Key structural variations among related dihydropyrrole derivatives include substituent groups at positions 1, 2, 4, and the ester alkyl chain. These modifications influence physicochemical properties, reactivity, and applications.

Key Observations :

- Amino vs.

- Ester Chain Length : Ethyl esters generally offer better solubility in organic solvents than methyl esters, as seen in β-cyclodextrin-assisted syntheses .

- Substituent Electronics: Electron-withdrawing groups (e.g., Cl in ) accelerate reaction rates in Fe₃O₄@Nano-cellulose–OPO₃H-catalyzed syntheses .

Table 2: Catalytic Efficiency and Environmental Impact

Key Findings :

- Magnetic catalysts (e.g., Fe₃O₄@Nano-cellulose–OPO₃H) simplify workup and reduce environmental footprint compared to traditional methods .

- β-Cyclodextrin enables room-temperature reactions but requires longer times and yields are moderate .

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: Limited crystallographic data, but analogues like ethyl 1-(2-hydroxyethyl)-4-((4-methoxyphenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exhibit intramolecular N–H⋯O hydrogen bonds forming S(6) rings .

- Hydroxy vs. Amino Groups: 4-Hydroxy derivatives form O–H⋯O bonds, while 4-amino derivatives form N–H⋯O interactions, both stabilizing crystal lattices .

- Software Tools : SHELX programs are widely used for structure refinement, ensuring accuracy in bond length/angle measurements (e.g., C=O: 1.21–1.23 Å; N–C: 1.35–1.38 Å) .

Pharmacological Potential

- Antibacterial Activity : Ethyl 1-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate shows efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Structure-Activity Relationships (SAR) : Chlorine and thiazole substituents enhance bioactivity, suggesting the target compound’s benzyl group may offer similar benefits .

Activité Biologique

Ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 53720-95-9) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₁₄H₁₆N₂O₃

- Molecular Weight : 260.29 g/mol

- Structure : The compound contains a pyrrole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. Specific synthetic routes and methods can be found in literature focusing on pyrrole derivatives.

Anticancer Properties

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as anticancer agents. The biological activity is primarily attributed to their ability to interact with various targets involved in cancer progression:

- Inhibition of Tyrosine Kinases : Similar compounds have shown promise in inhibiting tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell growth and proliferation .

- Cell Line Studies : Research indicates that certain pyrrole derivatives can inhibit the growth of various cancer cell lines. For instance, modifications to the side groups of similar compounds have been shown to enhance their antiproliferative activity against colon cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with ATP-Binding Domains : The compound may form stable complexes with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to disrupted signaling pathways essential for tumor growth .

Case Studies and Research Findings

A summary of key studies exploring the biological activity of related compounds is presented below:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Dubinina et al., 2007 | 4-Amino-3-chloro-1H-pyrrole derivatives | Antiproliferative | Inhibited colon cancer cell lines (GI50 ~ 1.0–1.6 × 10⁻⁸ M) |

| Kuznietsova et al., 2013 | Similar pyrrole derivatives | Antitumor | Reduced colonic tumor growth in rat models |

| Garmanchuk et al., 2016 | Pyrrole-based compounds | Antioxidant properties | Demonstrated low toxicity alongside anticancer activity |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate, and how are structural confirmations performed?

- Methodology : A three-component one-pot reaction involving aniline derivatives, diethyl acetylenedicarboxylate, and substituted aldehydes is a common route. Structural confirmation requires FTIR for functional group analysis (e.g., carbonyl at ~1700 cm⁻¹, NH stretches) and multinuclear NMR (¹H and ¹³C) to resolve substituent positions and stereochemistry. For example, the ¹H NMR spectrum should show characteristic signals for the benzyl group (~7.3 ppm aromatic protons) and the ethyl ester moiety (~4.2 ppm for CH₂ and ~1.3 ppm for CH₃) .

- Validation : Cross-check spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in overlapping signals .

Q. How do researchers optimize reaction conditions for pyrrolidinone derivatives like this compound?

- Experimental Design : Use factorial design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For instance, polar aprotic solvents like DMF enhance cyclization efficiency, while elevated temperatures (80–100°C) accelerate imine formation .

- Statistical Tools : Apply response surface methodology (RSM) to identify optimal conditions, minimizing trial-and-error approaches .

Q. What spectroscopic techniques are critical for distinguishing regioisomers or tautomeric forms in this scaffold?

- Approach : Combine 2D NMR (COSY, HSQC, HMBC) to map coupling between protons and carbons. For example, HMBC correlations between the pyrrole NH and the carbonyl carbon confirm tautomerism . X-ray crystallography is definitive for resolving regioisomeric ambiguity, as shown in studies of similar pyrrolidinones .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) elucidate the mechanism of pyrrolidinone formation?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to model transition states and intermediates. For example, a stepwise mechanism involving keto-enol tautomerism and intramolecular cyclization has been proposed for analogous compounds .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate pathways .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

- Case Study : If experimental ¹³C NMR shifts deviate from DFT predictions by >5 ppm, consider solvent effects (e.g., PCM models) or dynamic averaging of conformers. For example, dynamic NMR experiments can detect rotameric equilibria in the benzyl group .

- Data Reconciliation : Use hybrid QM/MM methods to account for bulk solvent interactions or crystal packing effects in X-ray structures .

Q. How can researchers leverage reaction engineering to scale up synthesis while maintaining enantiomeric purity?

- Process Design : Implement continuous-flow reactors with immobilized catalysts to enhance stereocontrol. For example, chiral auxiliaries or asymmetric organocatalysts (e.g., proline derivatives) improve enantioselectivity in cyclization steps .

- Analytical Monitoring : Use inline PAT (process analytical technology) tools like FTIR or Raman spectroscopy to track reaction progress and chiral HPLC to quantify enantiomeric excess .

Q. What are the challenges in predicting crystal packing or polymorphism for this compound, and how are they addressed?

- Computational Tools : Employ lattice energy minimization (e.g., PIXEL method) and CSP (crystal structure prediction) software (e.g., Mercury). For example, van der Waals interactions between benzyl groups dominate packing in related structures .

- Experimental Validation : Perform temperature-dependent PXRD to identify polymorphic transitions and DSC to assess thermodynamic stability .

Methodological Framework for Data Analysis

Critical Data Contradictions and Solutions

- Issue : Discrepancies in reported reaction yields (e.g., 50–80% for similar conditions).

- Issue : Divergent biological activity data across studies.

- Resolution : Validate assays using orthogonal methods (e.g., SPR vs. enzymatic inhibition) and ensure compound integrity via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.